N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)19-13-12-17(23-24-19)14-8-10-15(11-9-14)22-21(25)16-6-5-7-18(28-2)20(16)29-3/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOQUWHNBMKBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the formation of the pyridazine ring. The process often includes the reaction of hydrazine with diketones or esters to form the pyridazine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is studied for its interactions with biological systems, including its antimicrobial and anticancer activities.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The ethylsulfonyl group enhances its solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine or Benzamide Motifs
The compound shares functional groups with several classes of molecules, enabling comparisons based on substituent effects and bioactivity:
Functional Group Analysis
- Pyridazine vs. Pyrazolopyrimidine (): The target’s pyridazine ring is a six-membered di-aza heterocycle, while pyrazolopyrimidine in is a fused bicyclic system. The ethylsulfonyl group at position 6 may enhance solubility or target binding compared to the fluorophenyl-chromenyl substituent in , which likely contributes to hydrophobic interactions .
- Benzamide Substituents ( and ): The 2,3-dimethoxybenzamide in the target and SiFA-M-FP,5 () contrasts with etobenzanid’s ethoxymethoxy group (). Methoxy groups increase lipophilicity and metabolic stability compared to ethoxymethoxy, which may alter bioavailability. In SiFA-M-FP,5, the benzamide is part of a radiopharmaceutical scaffold, suggesting the target’s dimethoxy groups could be optimized for similar diagnostic or therapeutic roles .
Sulfonyl vs. Sulfonamide Groups ( and ): The ethylsulfonyl group in the target differs from sulfonamides (e.g., sulfentrazone in ) and sulfonyl-containing kinase inhibitors (). Sulfonyl groups are strong electron-withdrawing moieties that may influence binding to ATP pockets in enzymes, while sulfonamides often act as enzyme inhibitors or herbicides via distinct mechanisms .
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 396.44 g/mol
- CAS Number : 897614-50-5
The biological activity of this compound has been attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and tumorigenesis. The inhibition of COX-2 can lead to reduced synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
Biological Activity Data
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| COX-2 Inhibition | 0.45 | Cyclooxygenase-2 | |
| Anti-proliferative | 1.2 | Cancer Cell Lines | |
| Antioxidant Activity | 10.5 | Reactive Oxygen Species |
Case Studies
-
Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in paw edema induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent. -
Cancer Research :
In vitro studies using various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways involving caspases. -
Oxidative Stress Reduction :
The compound exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This suggests potential protective effects against oxidative damage in various diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
